molecular formula C13H16O4 B2808452 Ethyl (4-methoxy-2-methylbenzoyl)acetate CAS No. 1260862-76-7

Ethyl (4-methoxy-2-methylbenzoyl)acetate

Cat. No.: B2808452
CAS No.: 1260862-76-7
M. Wt: 236.267
InChI Key: QXTOEKOVRLHXRP-UHFFFAOYSA-N
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Description

Ethyl (4-methoxy-2-methylbenzoyl)acetate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoylacetate, featuring a methoxy group at the 4-position and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-methoxy-2-methylbenzoyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-2-methylbenzoic acid with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with ethyl chloroacetate in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methoxy-2-methylbenzoyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylbenzoic acid or 4-methoxy-2-methylbenzophenone.

    Reduction: Formation of ethyl (4-methoxy-2-methylbenzyl)acetate.

    Substitution: Formation of halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Ethyl (4-methoxy-2-methylbenzoyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Agriculture: The compound can be used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of ethyl (4-methoxy-2-methylbenzoyl)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl (4-methoxy-2-methylbenzoyl)acetate can be compared with other benzoylacetate derivatives:

    Ethyl (4-methylbenzoyl)acetate: Lacks the methoxy group, which may affect its reactivity and applications.

    Ethyl (4-chlorobenzoyl)acetate: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and uses.

    Ethyl (4-fluorobenzoyl)acetate: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in determining chemical behavior and utility.

Properties

IUPAC Name

ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-13(15)8-12(14)11-6-5-10(16-3)7-9(11)2/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTOEKOVRLHXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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